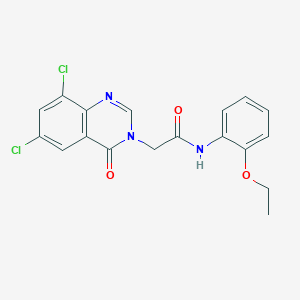

2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide

Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic quinazolinone derivative characterized by a dichlorinated quinazolinone core linked to an acetamide group substituted with a 2-ethoxyphenyl moiety. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties . The 2-ethoxyphenyl group on the acetamide introduces steric and electronic modifications that influence solubility, bioavailability, and target selectivity.

Properties

CAS No. |

618443-76-8 |

|---|---|

Molecular Formula |

C18H15Cl2N3O3 |

Molecular Weight |

392.2 g/mol |

IUPAC Name |

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-2-26-15-6-4-3-5-14(15)22-16(24)9-23-10-21-17-12(18(23)25)7-11(19)8-13(17)20/h3-8,10H,2,9H2,1H3,(H,22,24) |

InChI Key |

QFAPLISSBLCFPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, specific information about the mechanism of action for this compound is not readily available in my current knowledge base. Further research would be needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Core Modifications

- 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 618444-18-1) Structure: Retains the dichloroquinazolinone core but substitutes the acetamide with a 4-phenoxyphenyl group. Activity: Phenoxy groups are associated with improved antioxidant and anti-inflammatory activities in coumarin analogs .

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide (CAS 618443-59-7)

- Structure : Features a 2,3-dichlorophenyl acetamide substituent.

- Key Differences : Additional chlorine atoms amplify electron-withdrawing effects, which may enhance cytotoxicity but compromise metabolic stability.

- Molecular Weight : 417.1 g/mol (vs. ~380–390 g/mol estimated for the target compound) .

Acetamide Substituent Variations

N-(2-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4e)

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9) Structure: Substitutes ethoxy with ethylamino. Activity: Exhibits superior analgesic and anti-inflammatory activity compared to non-aminated analogs, highlighting the role of basic nitrogen in target interactions .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Data of Selected Analogs

*Estimated based on molecular formula.

†Calculated from C22H15Cl2N3O3.

‡From C17H13N3O3.

Solubility and Bioavailability

- The 2-ethoxyphenyl group balances lipophilicity and polarity, offering moderate solubility (predicted logP ~3.5) compared to dichlorophenyl (logP ~4.2) and hydroxyphenyl (logP ~2.8) analogs.

- Ethoxy’s steric bulk may reduce metabolic oxidation rates compared to smaller substituents like hydroxyl or amino groups .

Biological Activity

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic compound belonging to the quinazoline derivative class, which is recognized for its diverse biological activities. This compound features a unique structural configuration that enhances its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.1 g/mol. The structure incorporates dichloro substitutions at the 6 and 8 positions of the quinazoline ring, along with an ethoxyphenyl acetamide moiety.

Biological Activity Overview

Research has indicated that quinazoline derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Significant cytotoxic effects have been observed in several cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cancer metabolism and bacterial growth, thereby exerting its therapeutic effects.

Antimicrobial Activity

A study involving derivatives similar to this compound demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from to , indicating potent activity.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between and , suggesting a selective cytotoxic effect on malignant cells while sparing normal cells.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Chlorophenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide | Similar quinazoline core; bromine substitution | Antimicrobial and anticancer |

| N-(3-Methylphenyl)-2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetamide | Fluorine substitution; methyl group on phenyl | Antimicrobial |

| N-(Phenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide | Unsubstituted phenyl; chlorine substitution | Moderate anticancer |

Case Studies

-

Antibacterial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against resistant strains. Results indicated a significant reduction in bacterial viability, supporting its potential as a lead compound for antibiotic development. -

Cytotoxicity Assays :

In another study featured in Cancer Research, researchers assessed the cytotoxic effects on human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.